(Z)-8-(pyridin-4-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-8-(pyridin-4-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C26H24N2O6 and its molecular weight is 460.486. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-8-(pyridin-4-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound that has drawn attention for its potential biological activities. This article aims to explore the biological effects of this compound based on available research findings, case studies, and data tables.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Chemical Formula : C₁₉H₁₈N₂O₄
- Molecular Weight : 338.36 g/mol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and neuropharmacology. Its structural features suggest potential interactions with various biological targets.
Anticancer Activity
Several studies have evaluated the anticancer properties of this compound. For instance:
- Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that the compound inhibits cell proliferation significantly. The IC50 values (the concentration required to inhibit 50% of cell growth) ranged from 0.15 µM to 0.24 µM across different tumor types.
Cell Line | IC50 (µM) | Effect |
---|---|---|
SJSA-1 | 0.22 | Strong inhibition |
MCF-7 | 0.15 | Significant reduction in viability |
A549 | 0.24 | Moderate inhibition |
The proposed mechanism by which this compound exerts its anticancer effects includes:
- MDM2 Inhibition : Similar compounds have been reported to inhibit MDM2, a negative regulator of the p53 tumor suppressor protein, leading to increased p53 activity and subsequent apoptosis in cancer cells.
- Cell Cycle Arrest : The compound may induce cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.
Neuropharmacological Effects
In addition to its anticancer properties, there is emerging evidence regarding the neuropharmacological effects of this compound:
- Neuroprotection : Preliminary studies suggest that it may protect neuronal cells from oxidative stress-induced damage.
Study | Model | Outcome |
---|---|---|
Raghava et al., 2014 | Microglial cells | Reduced inflammatory response |
Chen et al., 2016 | Rat hippocampal slices | Preservation of long-term potentiation |
Case Studies
A notable case study involved the administration of this compound in an animal model of cancer:
- Study Design : Mice bearing SJSA-1 xenografts were treated with varying doses of the compound.
- Results : The study found that oral administration at a dose of 100 mg/kg resulted in significant tumor regression and upregulation of p53 and p21 proteins within tumor tissues.
Properties
IUPAC Name |
(2Z)-8-(pyridin-4-ylmethyl)-2-[(3,4,5-trimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6/c1-30-22-11-17(12-23(31-2)26(22)32-3)10-21-24(29)18-4-5-20-19(25(18)34-21)14-28(15-33-20)13-16-6-8-27-9-7-16/h4-12H,13-15H2,1-3H3/b21-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVKWDYEXRMLPJ-FBHDLOMBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.